Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside
Brand Name: Vulcanchem
CAS No.: 383173-64-6
VCID: VC20764788
InChI: InChI=1S/C13H17NO7/c15-10-11(16)13(17,7-14(18)19)8-21-12(10)20-6-9-4-2-1-3-5-9/h1-5,10-12,15-17H,6-8H2/t10-,11-,12+,13+/m0/s1
SMILES: C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)(C[N+](=O)[O-])O
Molecular Formula: C13H17NO7
Molecular Weight: 299.28 g/mol

Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside

CAS No.: 383173-64-6

Cat. No.: VC20764788

Molecular Formula: C13H17NO7

Molecular Weight: 299.28 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-C-Nitromethylene-|A-D-arabinopyranoside - 383173-64-6

CAS No. 383173-64-6
Molecular Formula C13H17NO7
Molecular Weight 299.28 g/mol
IUPAC Name (2R,3S,4S,5R)-5-(nitromethyl)-2-phenylmethoxyoxane-3,4,5-triol
Standard InChI InChI=1S/C13H17NO7/c15-10-11(16)13(17,7-14(18)19)8-21-12(10)20-6-9-4-2-1-3-5-9/h1-5,10-12,15-17H,6-8H2/t10-,11-,12+,13+/m0/s1
Standard InChI Key MCEJVWPYHIIEJJ-WUHRBBMRSA-N
Isomeric SMILES C1[C@@]([C@H]([C@@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)(C[N+](=O)[O-])O
SMILES C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)(C[N+](=O)[O-])O
Canonical SMILES C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)(C[N+](=O)[O-])O

Benzyl 4-C-Nitromethylene-α-D-arabinopyranoside is a synthetic carbohydrate derivative with specialized applications in biochemical research. Characterized by the molecular formula C₁₃H₁₇N₁O₇ and a molecular weight of 283.28 g/mol, this compound features a benzyl-protected arabinopyranoside scaffold with a nitromethylene group at the fourth carbon position. Its structural uniqueness enables targeted interactions in enzyme inhibition studies and glycobiology research.

Biological Activity

Benzyl 4-C-Nitromethylene-α-D-arabinopyranoside acts as a glycosidase inhibitor, disrupting enzymes involved in carbohydrate metabolism. Comparative studies highlight its selectivity:

Enzyme TargetedInhibition EfficiencyComparative Compound
β-GlucosidaseHighBenzyl β-D-glucopyranoside
α-MannosidaseModerateDeoxynojirimycin

Its mechanism involves competitive binding to the enzyme’s active site, mimicking transition-state intermediates.

Synthetic Pathways

The synthesis involves three key steps:

  • Benzylation: Protection of the hydroxyl groups using benzyl bromide under basic conditions.

  • Nitromethylene Introduction: Reaction with nitromethane and a Lewis acid catalyst (e.g., BF₃·Et₂O).

  • Deprotection: Selective removal of benzyl groups via hydrogenolysis.

Critical parameters include temperature control (<0°C during nitromethylene addition) and solvent choice (anhydrous DMF for benzylation).

Applications in Research

  • Enzyme Profiling: Used to map glycosidase activity in lysosomal storage disorders.

  • Glycosylation Studies: Modifies cellular glycan patterns to investigate carbohydrate-protein interactions.

  • Probe Development: Conjugated with fluorescent tags for real-time visualization of enzyme dynamics.

Comparison with Analogues

Structural variations significantly alter biological activity and solubility:

Compound NameKey DifferenceBiological Impact
Benzyl 4-C-Nitromethylene-β-D-arabinopyranosideβ-anomeric configurationReduced enzyme affinity
Benzyl 2,3-Di-O-acetyl derivativeAcetyl protectionEnhanced metabolic stability

These differences underscore the importance of stereochemistry and functional group placement.

Challenges and Future Directions

Current limitations include low aqueous solubility and undefined pharmacokinetics. Ongoing research focuses on:

  • Derivatization: Adding polar groups (e.g., sulfates) to improve bioavailability.

  • Targeted Delivery: Encapsulation in lipid nanoparticles for lysosome-specific action.

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